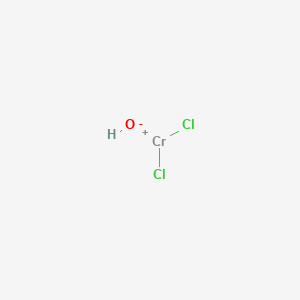

Chromium chloride hydroxide (CrCl2(OH))

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium chloride hydroxide (CrCl2(OH)) is a useful research compound. Its molecular formula is Cl2CrHO and its molecular weight is 139.91 g/mol. The purity is usually 95%.

The exact mass of the compound Chromium chloride hydroxide (CrCl2(OH)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chromium chloride hydroxide (CrCl2(OH)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium chloride hydroxide (CrCl2(OH)) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chromium chloride hydroxide (CrCl2(OH)), a compound with the molecular formula Cl2CrHO, has garnered attention for its potential biological activities and applications in various fields, including nutrition and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Chromium Chloride Hydroxide

Chromium is an essential trace element that plays a crucial role in glucose metabolism. Chromium chloride hydroxide is one of the various forms of chromium compounds used in research and clinical settings. Its molecular weight is approximately 139.91 g/mol, and it is recognized for its role as a glucose tolerance factor .

The primary biological activity attributed to chromium compounds, including CrCl2(OH), involves their role as an enhancer of insulin action. Chromium is believed to facilitate insulin-mediated glucose uptake by enhancing the sensitivity of insulin receptors . The mechanism involves:

- Insulin Receptor Activation : Chromium acts as a cofactor for insulin signaling pathways, promoting glucose metabolism.

- Glucose Tolerance Factor (GTF) : It forms complexes with amino acids such as glycine, cysteine, and glutamic acid, which are essential for the biological activity of insulin .

1. Metabolic Effects

Research indicates that chromium supplementation can improve glucose tolerance and may aid in managing conditions such as type 2 diabetes. In animal studies, chromium has been shown to enhance insulin sensitivity and reduce blood glucose levels .

2. Toxicological Profile

While chromium is essential in trace amounts, excessive exposure can lead to toxicity. Reported adverse effects include gastrointestinal disturbances, renal and hepatic damage, and neurological symptoms such as convulsions . The acute toxicity (LD50) for intravenous administration in rats ranges from 10 to 18 mg/kg .

Table 1: Summary of Research Findings on CrCl2(OH)

Case Studies

- A study highlighted the antibacterial properties of chromium complexes, showing significant inhibition of bacterial growth in vitro against common pathogens like E. coli and Staphylococcus aureus when combined with organic reagents .

- Another investigation focused on the metabolic impacts of chromium supplementation in diabetic rats, revealing enhanced glucose tolerance and reduced serum glucose levels post-administration of CrCl2(OH) .

Pharmacokinetics

The pharmacokinetic profile of chromium indicates that absorption can vary based on dietary factors and physical activity. Key points include:

Properties

CAS No. |

14982-80-0 |

|---|---|

Molecular Formula |

Cl2CrHO |

Molecular Weight |

139.91 g/mol |

IUPAC Name |

chromium(3+);dichloride;hydroxide |

InChI |

InChI=1S/2ClH.Cr.H2O/h2*1H;;1H2/q;;+3;/p-3 |

InChI Key |

PTRDQJDHXDUJQE-UHFFFAOYSA-K |

SMILES |

[OH-].Cl[Cr+]Cl |

Isomeric SMILES |

[OH-].Cl[Cr+]Cl |

Canonical SMILES |

[OH-].[Cl-].[Cl-].[Cr+3] |

Key on ui other cas no. |

14982-80-0 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.